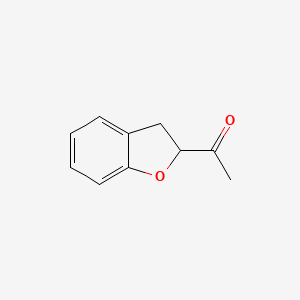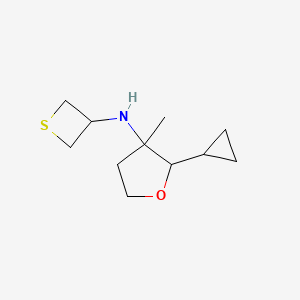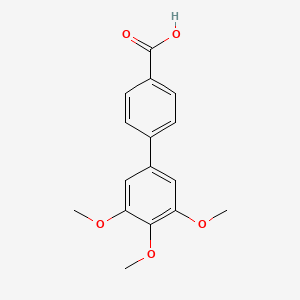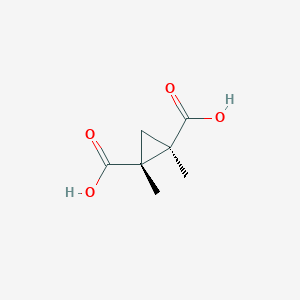![molecular formula C28H32N2O6 B12984979 (3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12984979.png)
(3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid typically involves multiple steps, including the protection of amino groups and the formation of the cyclopentane ring. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base, while the Boc group is introduced using tert-butoxycarbonyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can be used to remove the Fmoc and Boc protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc and Boc groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted derivatives at the carbonyl carbon.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex peptides and proteins. The Fmoc and Boc groups protect the amino acids during peptide bond formation, preventing unwanted side reactions .
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
In medicine, peptides synthesized using this compound can be used as therapeutic agents, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It ensures the high purity and yield required for drug development.
Mechanism of Action
The mechanism of action of peptides synthesized using (3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid depends on the specific peptide sequence. Generally, these peptides interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Fmoc and Boc groups are removed during the final stages of synthesis, allowing the peptide to adopt its active conformation .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid: This compound also features the Fmoc group and is used in peptide synthesis.
N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine: Similar in structure, this compound also contains both Fmoc and Boc protecting groups.
Uniqueness
The uniqueness of (3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid lies in its specific stereochemistry and the presence of both Fmoc and Boc groups, which provide dual protection during peptide synthesis. This allows for greater flexibility and control in the synthesis of complex peptides.
Properties
Molecular Formula |
C28H32N2O6 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(3aR,5R,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C28H32N2O6/c1-27(2,3)36-25(33)29-18-12-17-14-30(16-28(17,13-18)24(31)32)26(34)35-15-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,29,33)(H,31,32)/t17-,18+,28-/m0/s1 |
InChI Key |
XRIYEIFGVFTYRM-IYFHLELXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CN(CC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


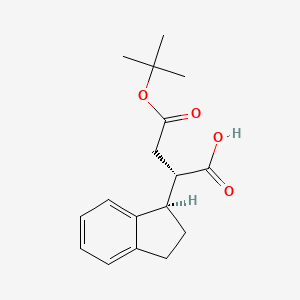

![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12984913.png)
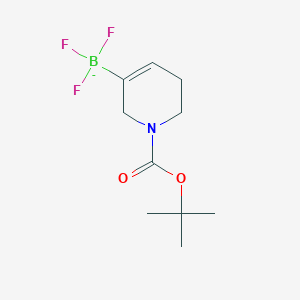
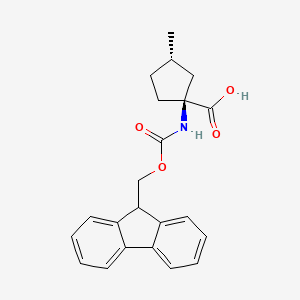
![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B12984925.png)

